Isopropyl cinnamate
Description
Isopropyl cinnamate (CAS RN: 7780-06-5) is an ester derived from cinnamic acid and isopropyl alcohol. Its molecular formula is C₁₂H₁₄O₂, with a molecular mass of 190.24 g/mol . Key physicochemical properties include:
- Boiling Point: 153–155°C at 20 Torr
- Melting Point: 39°C
- Density: 1.0320 g/cm³ at 20°C
- logP: 3.38 (indicating moderate lipophilicity)
- Polar Surface Area: 26.3 Ų .
Sensory profiles describe it as having fruity, balsamic, berry, cinnamon, peach, strawberry, and tropical fruit notes, making it valuable in flavor and fragrance industries . Structurally, it belongs to the class of α,β-unsaturated carboxylate esters, characterized by a phenyl group conjugated to an ester-functionalized propenoate chain .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACABDFLVLVCT-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064809 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, balsamic, sweet and dry amber type odour | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.027 | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7780-06-5, 60512-85-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sulfuric Acid Catalysis
The esterification of cinnamic acid with isopropyl alcohol using sulfuric acid (H₂SO₄) represents a traditional approach. In a study by the Royal Society of Chemistry, this method yielded isopropyl cinnamate under reflux conditions with a molar ratio of 6:1 (alcohol to acid) and 0.2 mL H₂SO₄ catalyst. Post-reaction neutralization with NaHCO₃ and purification via column chromatography achieved isolated yields of 85–90%. However, challenges such as prolonged reaction times (4–6 hours) and corrosion risks associated with strong acids limit its industrial scalability.
Lewis Acid Catalysts
Ferric chloride (FeCl₃) emerged as a less corrosive alternative in esterification reactions. Under reflux with 5 mol% FeCl₃, cinnamic acid and isopropyl alcohol reacted for 24 hours, yielding 78% this compound after extraction and solvent removal. Although FeCl₃ reduces equipment degradation, its hygroscopic nature complicates catalyst recovery, necessitating additional purification steps.
Microwave-Assisted Synthesis
Optimization of Reaction Parameters
Microwave irradiation significantly enhances reaction efficiency by enabling rapid heating. A study utilizing solid acid catalyst Ga₂O₃/SO₄²⁻/ZrO₂ demonstrated that microwave power, catalyst dosage, and alcohol-to-acid ratio critically influence yield. Orthogonal array experiments identified optimal conditions: 400 W microwave power, 20-minute reaction time, 6:1 molar ratio, and 0.6 g catalyst. This protocol achieved a 96.1% yield, surpassing conventional methods in speed and efficiency.
Mechanistic Advantages
Microwave irradiation promotes uniform heating, accelerating molecular collisions and reducing side reactions. The solid acid catalyst Ga₂O₃/SO₄²⁻/ZrO₂ exhibited exceptional stability under microwave conditions, retaining 92% activity after five reuse cycles. This method eliminates solvent use, aligning with green chemistry principles.
Solid Acid Catalysis
Heterogeneous Catalyst Design
Solid acids like sulfated zirconia (Ga₂O₃/SO₄²⁻/ZrO₂) provide high surface area and Brønsted acidity, facilitating proton transfer in esterification. Comparative trials showed that 150 mg of Ga₂O₃/SO₄²⁻/ZrO₂ achieved 95% conversion within 40 minutes, whereas conventional H₂SO₄ required 240 minutes for similar yields.
Environmental and Economic Benefits
Solid catalysts mitigate waste generation and enable facile separation via filtration. Lifecycle assessments indicate a 60% reduction in energy consumption compared to liquid acid methods. Furthermore, catalyst reusability lowers production costs, making this approach industrially viable.
Advanced Catalytic Methods
Heck Coupling Reactions
Palladium-catalyzed Heck reactions offer an alternative route for synthesizing cinnamate derivatives. By reacting tert-butyl acrylate with bromoarenes under ethylene pressure, tert-butyl cinnamates were synthesized and subsequently transesterified to isopropyl esters. Although this method requires specialized catalysts (e.g., Pd(OAc)₂) and inert conditions, it enables structural diversification for specialized applications.
Knoevenagel Condensation
Activation of Meldrum’s acid with isopropyl alcohol followed by condensation with cinnamaldehyde provides a two-step pathway to this compound. This method, while less common, highlights the versatility of cinnamate synthesis in non-aqueous media.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
The table below summarizes key parameters across methods:
| Method | Catalyst | Time (min) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| H₂SO₄ Reflux | H₂SO₄ | 240 | 85 | 80 |
| FeCl₃ Reflux | FeCl₃ | 1440 | 78 | 80 |
| Microwave-Assisted | Ga₂O₃/SO₄²⁻/ZrO₂ | 20 | 96.1 | 100 |
| Heck Reaction | Pd(OAc)₂ | 360 | 65 | 120 |
Microwave-assisted synthesis outperforms other methods in yield and reaction time, whereas Heck reactions offer modularity at the expense of efficiency.
Environmental Impact
Solid acid and microwave methods reduce solvent use and energy consumption by 40–70% compared to conventional approaches. Lifecycle analyses further indicate lower carbon footprints due to reduced waste and catalyst recyclability.
Chemical Reactions Analysis
Isopropyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various substituted cinnamates.
Scientific Research Applications
Antimicrobial Properties
Isopropyl cinnamate has been extensively studied for its antimicrobial effects against various pathogens.
- Methodology : Minimum inhibitory concentration (MIC) tests are employed to measure its effectiveness.
- Findings : Studies indicate that this compound exhibits significant antibacterial and antifungal activity, with MIC values demonstrating its potential as a therapeutic agent against pathogenic microorganisms .
| Pathogen Tested | MIC Value (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 500 | Antibacterial |
| Candida albicans | 400 | Antifungal |
Food Science
In the food industry, this compound serves as a flavoring agent due to its aromatic properties.
- Application : Incorporated into food products to enhance flavor profiles.
- Regulatory Status : Its use is regulated to ensure safety and quality in food products.
| Food Product Type | Usage Level (%) | Flavor Profile |
|---|---|---|
| Baked Goods | 0.1 - 0.5 | Sweet, balsamic |
| Beverages | 0.05 - 0.2 | Fruity |
Cosmetic Chemistry
This compound is widely used in cosmetic formulations for its fragrance.
- Role : Blended into products to impart a desirable scent.
- Safety Considerations : Usage levels are regulated to prevent skin irritation and ensure consumer safety.
| Cosmetic Product Type | Usage Level (%) | Fragrance Type |
|---|---|---|
| Perfumes | 1 - 5 | Floral |
| Lotions | 0.5 - 2 | Sweet |
Material Science
Research indicates potential applications of this compound in material preservation and as an insect repellent.
- Methodology : Tested for efficacy in repelling insects and preventing microbial degradation.
- Results : Findings suggest it can extend the lifespan of materials by acting as a protective agent .
| Material Type | Application Method | Effectiveness |
|---|---|---|
| Textiles | Coating | Moderate |
| Wood | Treatment | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The results indicated that derivatives of this compound could serve as prototypes for developing new antimicrobial agents .
Case Study 2: Flavoring Agent in Beverages
In a controlled trial assessing flavor enhancement in beverages, this compound was added at varying concentrations. The sensory evaluation showed a marked improvement in consumer preference scores for drinks containing the compound compared to control samples without it.
Mechanism of Action
The mechanism of action of isopropyl cinnamate involves its interaction with biological membranes. For example, cinnamate derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. This interaction is crucial for their antifungal activity . Additionally, molecular docking simulations suggest that cinnamate derivatives can target specific enzymes in microbial cells, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cinnamate esters vary in bioactivity, physical properties, and applications based on their alkyl substituents. Below is a detailed comparison of isopropyl cinnamate with ethyl cinnamate, methyl cinnamate, butyl cinnamate, and others.
Larvicidal Activity
A study on Aedes aegypti larvae revealed significant differences in potency (Table 1):
| Compound | LC₅₀ (mg/mL) | LC₅₀ (mM) |
|---|---|---|
| Cinnamic acid | 0.69 | 4.66 |
| Methyl cinnamate | 0.26 | 1.60 |
| Ethyl cinnamate | 0.13 | 0.74 |
| This compound | 0.098 | 0.52 |
| Butyl cinnamate | 0.53 | 2.79 |
This compound demonstrated the highest larvicidal potency , likely due to its branched isopropyl group enhancing membrane permeability or target interaction . However, suggests that longer or bulkier alkyl chains (e.g., hexyl) reduce activity, highlighting a nuanced structure-activity relationship where branching (isopropyl) may optimize bioactivity compared to linear chains .
Olfactory Receptor Inhibition
In mosquito repellency studies, isopropyl and ethyl cinnamates inhibited Anopheles gambiae olfactory receptors (OR1/Orco and OR2/Orco) with similar IC₅₀ values:
- Ethyl cinnamate : 25.9 µM (OR1/Orco), 28.9 µM (OR2/Orco)
- This compound : 22.2 µM (OR1/Orco), 34.0 µM (OR2/Orco) .
This compound showed slightly stronger inhibition of OR1/Orco, suggesting substituent bulkiness may differentially affect receptor binding .
Polymerization Behavior
In group-transfer polymerization (GTP), steric effects of alkyl groups impact yields and polymer dispersity (Đ):
- Methyl cinnamate : Yield = 85%, Đ = 1.27
- Ethyl cinnamate : Yield = 78%, Đ = 1.15
- This compound : Yield = 65%, Đ = 1.06 .
Increased bulkiness (isopropyl) reduced yield due to steric hindrance but improved polymer uniformity (narrower Đ) .
Antimicrobial Activity
- Propyl cinnamate : Broad-spectrum activity (MIC = 672.83 µM).
- This compound : Selective activity against yeast strains (MIC = 672.83 µM) .
The linear propyl chain may facilitate broader membrane interaction, while branching in this compound restricts target compatibility .
Physical and Sensory Properties
| Property | This compound | Ethyl Cinnamate | Methyl Cinnamate |
|---|---|---|---|
| Boiling Point (°C) | 153–155 (20 Torr) | 271–273 | 260–262 |
| Odor Threshold | Low (fruity) | Very low | Moderate |
| logP | 3.38 | 2.98 | 2.45 |
This compound’s higher logP enhances lipophilicity, favoring applications in lipid-based formulations. Its odor profile is distinct from ethyl cinnamate’s sweeter notes and methyl cinnamate’s sharper aroma .
Biological Activity
Isopropyl cinnamate (IPC) is an ester derived from cinnamic acid, commonly recognized for its diverse biological activities. This article explores its antimicrobial, larvicidal, and other relevant biological properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₁₈H₁₈O₂
- Molecular Weight : 274.33 g/mol
The compound features an isopropyl group attached to the cinnamate backbone, which influences its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of IPC, particularly against various bacterial and fungal strains.
Antibacterial Activity
In a study assessing the antibacterial effects of several cinnamic acid derivatives, IPC demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µM) |
|---|---|
| This compound | 458.15 |
| Benzyl Cinnamate | 537.81 |
| Decyl Cinnamate | 550.96 |
These results indicate that IPC is particularly effective against gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antifungal Activity
IPC also exhibits antifungal properties. In comparative studies with other cinnamic acid derivatives, it was found to be less potent than butyl cinnamate but still effective against strains of Candida species:
| Compound | MIC (µM) |
|---|---|
| Butyl Cinnamate | 626.62 |
| This compound | Not specified |
The mechanism of action appears to involve disruption of the fungal cell membrane, leading to cell death .
Larvicidal Activity
IPC has been evaluated for its larvicidal properties against Aedes aegypti, the mosquito vector for dengue and Zika viruses. Research indicates that IPC exhibits substantial larvicidal activity with an LC₅₀ value (lethal concentration for 50% of the population) comparable to other effective compounds in its class.
| Compound | LC₅₀ (mM) |
|---|---|
| This compound | 0.55 |
| Methyl Cinnamate | 0.74 |
Molecular modeling suggests that IPC's larvicidal effect may involve multi-target mechanisms, including inhibition of carbonic anhydrase and histone deacetylase .
The biological activity of IPC can be attributed to several mechanisms:
- Cell Membrane Disruption : IPC interacts with cellular membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Similar to other cinnamic acid derivatives, IPC may induce oxidative stress within microbial cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival .
Study on Antimicrobial Efficacy
A comprehensive study focused on synthesizing various cinnamic acid derivatives, including IPC, revealed promising antimicrobial profiles. The study indicated that compounds with isopropyl groups showed enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively .
Larvicidal Study
In another investigation into the larvicidal effects of IPC against Aedes aegypti, it was found that the compound significantly reduced larval populations in a dose-dependent manner. The study emphasized the potential of IPC as a safer alternative to synthetic insecticides in vector control programs .
Q & A
Basic: What are the standard methods for synthesizing isopropyl cinnamate, and how can reaction efficiency be optimized?
This compound is typically synthesized via esterification of cinnamic acid with isopropyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymes. For higher stereochemical control, asymmetric synthesis methods like the Sharpless aminohydroxylation (ASAH) can be applied using ligands such as (DHQ)₂PHAL to achieve enantiomeric excess >99% . Optimization involves adjusting molar ratios, temperature (e.g., 60–80°C for acid catalysis), and solvent selection. Purity can be monitored via HPLC or GC-MS to identify byproducts .
Basic: How can researchers determine the purity and stability of this compound in laboratory settings?
Purity is assessed using chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR). For instance, NMR can detect residual isopropyl alcohol or unreacted cinnamic acid . Stability studies involve accelerated degradation tests under varying pH, temperature, and UV exposure. Storage at 2–8°C in amber glass is recommended to prevent photodegradation .
Advanced: What structural factors influence the antimicrobial activity of this compound compared to its analogs?
The alkyl chain length and branching significantly impact bioactivity. This compound (MIC = 672.83 µM) shows selective antifungal activity against yeast, whereas its isomer propyl cinnamate (linear chain) exhibits broader-spectrum efficacy. Lipophilicity (logP) and steric hindrance from the branched isopropyl group may limit membrane interaction in bacteria . Researchers should compare MIC values across structurally diverse analogs and use molecular docking to predict target binding .
Advanced: How should researchers address contradictions in antimicrobial data between studies on this compound?
Conflicting MIC values often arise from variations in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. ethanol). Methodological consistency is critical: follow CLSI guidelines for broth microdilution, include positive controls (e.g., fluconazole for fungi), and report solvent concentrations. Re-evaluate under standardized conditions and use meta-analysis to identify trends across studies .
Advanced: What formulation challenges exist when incorporating this compound into topical delivery systems, and how can they be mitigated?
This compound’s hydrophobicity complicates aqueous dispersion. Nanoemulsion techniques using surfactants (e.g., Tween 80) or lipid carriers improve solubility. Experimental design (e.g., Box-Behnken) can optimize particle size and stability. Monitor phase separation via dynamic light scattering and validate permeation using Franz diffusion cells .
Basic: Which analytical techniques are essential for characterizing this compound’s physicochemical properties?
Key techniques include:
- FT-IR : Confirm ester carbonyl peak at ~1710 cm⁻¹.
- NMR : Assign peaks for the cinnamate aromatic protons (δ 6.3–7.8 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 191.1.
- Melting Point : Compare observed (~35–38°C) to literature values .
Advanced: How is this compound utilized in asymmetric synthesis of bioactive molecules?
As a chiral building block, this compound’s ester group participates in stereoselective reactions. For example, ASAH yields amino alcohol intermediates with >99% ee, which are pivotal in synthesizing renin inhibitors for hypertension . Researchers should optimize ligand choice and reaction time to minimize racemization .
Advanced: What strategies improve reproducibility in studies involving this compound’s photoprotective applications?
In sunscreen formulations, UV-filter synergy (e.g., with octyl methoxy cinnamate) must be quantified via SPF testing. Use factorial design to assess interactions between this compound, emulsifiers, and antioxidants. Accelerated stability testing (40°C, 75% RH for 3 months) predicts shelf-life .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
